molecular formula C11H9ClN2 B1358563 2-[4-(Chloromethyl)phenyl]pyrimidine CAS No. 898289-48-0

2-[4-(Chloromethyl)phenyl]pyrimidine

Cat. No. B1358563
CAS RN: 898289-48-0
M. Wt: 204.65 g/mol
InChI Key: ZYZLFVLHAHBXGB-UHFFFAOYSA-N
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Description

“2-[4-(Chloromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C11H9ClN2. It has a molecular weight of 204.657 g/mol . The compound is also known by other names such as “2-4-chloromethyl phenyl pyrimidine”, “4-pyrimidin-2-ylbenzyl chloride”, and "4-pyrimidin-2-yl benzyl chloride" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl .

Scientific Research Applications

Structural and Optical Properties

  • Structural Parameters and Nonlinear Optical Exploration : Thiopyrimidine derivatives, closely related to 2-[4-(Chloromethyl)phenyl]pyrimidine, have significant applications in nonlinear optics (NLO) fields. Structural parameters of these compounds have been thoroughly analyzed using density functional theory (DFT) and are found to have considerable NLO characteristics, making them suitable for optoelectronic applications (Hussain et al., 2020).

Synthesis and Characterization

  • Synthesis and Characterization : The synthesis and characterization of various pyrimidine derivatives, including this compound, have been extensively studied. These processes involve conventional methods without special catalysts, and the results depend on the substituents on the phenyl ring (Németh et al., 2010).

Biological Activities

  • Antimicrobial and Anti-Inflammatory Agents : Heterocyclic compounds like this compound play a vital role in pharmaceutical chemistry. They are used as bioactive molecules bearing thieno[2,3-d]pyrimidine moiety, showing promise as antibacterial and antifungal drugs. These compounds have been synthesized and tested for their in vitro antimicrobial efficiency (Saber et al., 2020).

Photophysical Applications

  • Photophysical Properties : Pyrimidine core compounds, including this compound, exhibit interesting fluorescent properties. They have been used as pigments and dyes, and their photophysical properties like absorption and emission wavelengths have been measured, showing potential in various solvent environments (Mellado et al., 2021).

Safety and Hazards

“2-[4-(Chloromethyl)phenyl]pyrimidine” is considered hazardous. It can cause severe skin burns and eye damage. If swallowed, it is advised to rinse the mouth and not induce vomiting. It is also recommended to wear eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-[4-(Chloromethyl)phenyl]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins . This modulation of gene expression can lead to reduced inflammation and improved cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with COX-2 results in the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammation . Furthermore, this compound can inhibit the activation of NF-κB, thereby reducing the transcription of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods . Prolonged exposure may lead to gradual degradation, affecting its efficacy in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . Higher doses may lead to toxicity, manifesting as liver damage or gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in target tissues . This selective distribution enhances its therapeutic potential by concentrating its effects in specific areas of the body.

Subcellular Localization

This compound exhibits distinct subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . This subcellular targeting is crucial for its precise biochemical effects.

properties

IUPAC Name

2-[4-(chloromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZLFVLHAHBXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640273
Record name 2-[4-(Chloromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898289-48-0
Record name 2-[4-(Chloromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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